molecular formula C9H13N3 B13530602 2-Methyl-3-(pyrrolidin-2-YL)pyrazine

2-Methyl-3-(pyrrolidin-2-YL)pyrazine

Cat. No.: B13530602
M. Wt: 163.22 g/mol
InChI Key: LKSMZHZSEACDAJ-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyrrolidin-2-yl)pyrazine is a nitrogen-containing heterocyclic compound featuring a pyrazine core substituted with a methyl group at position 2 and a pyrrolidin-2-yl moiety at position 2. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents and increased stability under physiological conditions compared to unsubstituted pyrazines. The pyrrolidine ring introduces chirality, which can influence its interactions with biological targets such as enzymes or receptors .

The compound’s synthetic routes typically involve coupling reactions between substituted pyrazines and pyrrolidine derivatives, often employing transition-metal catalysts or nucleophilic substitution strategies . Its applications span medicinal chemistry, where it serves as a scaffold for developing ligands targeting neurological or metabolic pathways, and materials science, where its aromaticity and electron-rich nature enable use in organic electronics.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-methyl-3-pyrrolidin-2-ylpyrazine

InChI

InChI=1S/C9H13N3/c1-7-9(12-6-5-10-7)8-3-2-4-11-8/h5-6,8,11H,2-4H2,1H3

InChI Key

LKSMZHZSEACDAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyrrolidin-2-YL)pyrazine typically involves the construction of the pyrazine ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 2-methylpyrazine with pyrrolidine under specific conditions to form the desired compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyrrolidin-2-YL)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine or tetrahydropyrazine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyrazine derivatives.

Scientific Research Applications

2-Methyl-3-(pyrrolidin-2-YL)pyrazine has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyrrolidin-2-YL)pyrazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The biological and chemical profiles of pyrazine derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of 2-Methyl-3-(pyrrolidin-2-yl)pyrazine and key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name Structural Features Unique Properties
This compound Pyrazine + methyl (C2) + pyrrolidin-2-yl (C3) Chirality from pyrrolidine; enhanced hydrogen-bonding capacity
2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine Pyrazine + methyl (C2) + pyrrolidin-3-yloxy (C3) Ether linkage increases hydrophilicity; altered metabolic stability
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine Pyrazine + Cl (C2) + methylpyrrolidin-2-yl (C3) Chlorine enhances electrophilicity; improved enzyme inhibition potency
N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine Pyrazine + methylamine (C2) + pyrrolidin-2-yl (C3) Amine group enables pH-dependent solubility; stronger receptor binding
2-Hydrazinyl-3-(4-methylpiperidin-1-yl)pyrazine Pyrazine + hydrazine (C2) + piperidin-1-yl (C3) Hydrazine group confers chelating ability; potential metal-binding applications

Key Observations :

  • Chlorine vs. Methyl Substitution : Chlorinated analogs (e.g., 2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine) exhibit higher reactivity in nucleophilic aromatic substitution but reduced metabolic stability compared to methyl-substituted derivatives .
  • Oxygen vs. Direct Pyrrolidine Linkage : Ether-linked compounds (e.g., 2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine) show increased solubility but weaker target affinity due to reduced π-stacking interactions .
  • Amine vs. Hydrazine Functionalization : Amine-substituted derivatives demonstrate superior pharmacokinetic profiles, whereas hydrazine analogs are more versatile in coordination chemistry .

Key Insights :

  • Receptor Affinity : Piperazine-containing analogs (e.g., 2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine) outperform pyrrolidine derivatives in central nervous system targeting due to improved lipophilicity .
  • Antimicrobial vs. Anticancer Activity : Methylpyrrolidine-pyrazines prioritize receptor modulation, while hydrazine derivatives leverage redox-active mechanisms .

Physicochemical Properties

Table 3: Physicochemical Comparisons
Property This compound 2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine
Molecular Weight (g/mol) 207.28 225.72 206.28
LogP (Predicted) 1.8 2.5 1.2
Aqueous Solubility (mg/mL) 12.4 3.8 25.6
Melting Point (°C) 148–152 165–168 132–135

Trends :

  • Chlorine substitution increases LogP, reducing solubility but enhancing membrane permeability .
  • Amine groups improve solubility at physiological pH, favoring oral bioavailability .

Biological Activity

2-Methyl-3-(pyrrolidin-2-YL)pyrazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and possible therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₃, with a molecular weight of 163.22 g/mol. The compound features a pyrazine ring substituted with a methyl group and a pyrrolidine moiety, contributing to its unique reactivity and interaction with biological targets.

Pharmacological Effects

Research indicates that derivatives of this compound may exhibit various pharmacological activities, including:

  • Anti-fibrotic Activity : Studies have shown that certain derivatives can inhibit fibrotic pathways, suggesting potential applications in treating fibrotic diseases.
  • Neuroprotective Effects : Compounds within the pyrazine class are often associated with neuroprotective properties, potentially influencing neurotransmitter systems.
  • Anti-inflammatory and Analgesic Activities : Similar compounds have demonstrated significant anti-inflammatory and analgesic effects, indicating that this compound may share these properties .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest that the compound may interact with various biological targets, including:

  • Receptors : Potential binding affinity to neurotransmitter receptors has been noted, which could modulate signaling pathways involved in pain and inflammation.
  • Enzymatic Interactions : The presence of the pyrrolidine group may enhance interactions with enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Anti-fibrotic Studies : In vitro and in vivo studies assessed the anti-fibrotic activity of derivatives of this compound. Results indicated a reduction in fibrosis markers, supporting its potential use in fibrotic disease therapies.
  • Neuroprotective Research : A study evaluating the neuroprotective effects of similar pyrazine derivatives found that they could reduce neuronal apoptosis under oxidative stress conditions, highlighting their therapeutic potential for neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-fibroticInhibition of fibrotic pathways
NeuroprotectiveReduced neuronal apoptosis
Anti-inflammatorySignificant reduction in inflammation markers
AnalgesicPain relief in animal models

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